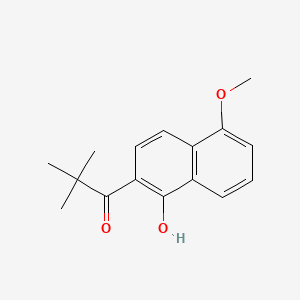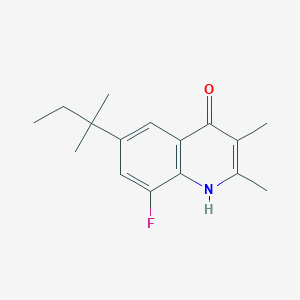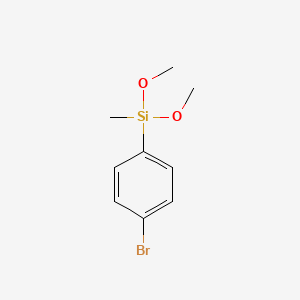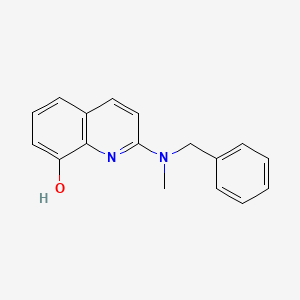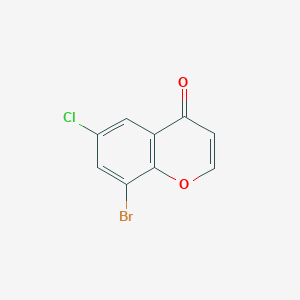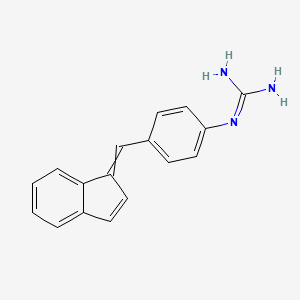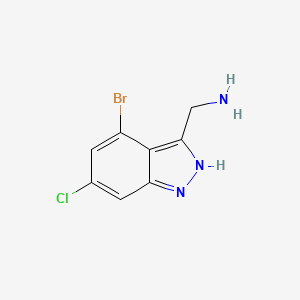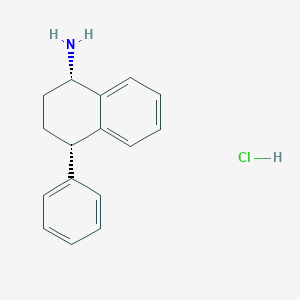
5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one is a synthetic organic compound belonging to the naphthyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminonicotinic acid and benzaldehyde.
Condensation Reaction: The initial step could involve a condensation reaction between 2-aminonicotinic acid and benzaldehyde under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization, often facilitated by heating or using a catalyst, to form the naphthyridine core.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce a corresponding amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1-ethyl-6-methyl-1,6-naphthyridin-4(1H)-one
- 5-Amino-1-ethyl-7-methyl-1,6-naphthyridin-4(1H)-one
- 5-Amino-1-ethyl-7-phenyl-1,6-quinolinedione
Uniqueness
5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group at the 7-position and the amino group at the 5-position can lead to distinct interactions with biological targets compared to similar compounds.
Propiedades
Número CAS |
820976-02-1 |
|---|---|
Fórmula molecular |
C16H15N3O |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
5-amino-1-ethyl-7-phenyl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C16H15N3O/c1-2-19-9-8-14(20)15-13(19)10-12(18-16(15)17)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,17,18) |
Clave InChI |
SKFRTLYWRWEUGL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=O)C2=C(N=C(C=C21)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


